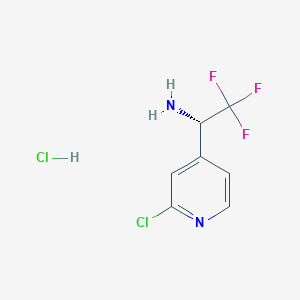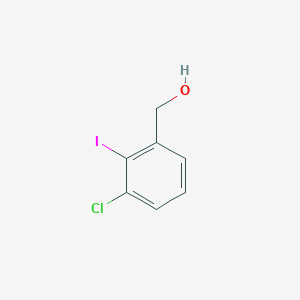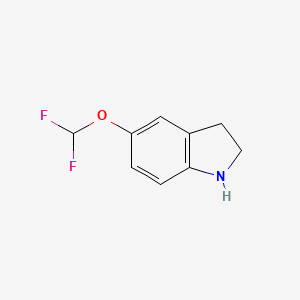
(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a chloropyridinyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloropyridine-4-methanol.
Reaction with Trifluoroacetic Acid: The 2-chloropyridine-4-methanol is then reacted with trifluoroacetic acid to introduce the trifluoromethyl group.
Amination: The intermediate product is subjected to amination to form the ethanamine backbone.
Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridines.
Applications De Recherche Scientifique
(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Materials Science: It is explored for its use in the development of advanced materials with unique electronic properties.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine-4-methanol: A precursor in the synthesis of the target compound.
4-(2-Chloro-pyridin-4-yl)-piperazine hydrochloride: Another compound with a chloropyridinyl group.
4-Amino-2-chloropyridine hydrochloride: A related compound with an amino group instead of an ethanamine backbone.
Uniqueness
(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H7Cl2F3N2 |
|---|---|
Poids moléculaire |
247.04 g/mol |
Nom IUPAC |
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-3-4(1-2-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |
Clé InChI |
YDZBYQNUUCHEDY-RGMNGODLSA-N |
SMILES isomérique |
C1=CN=C(C=C1[C@@H](C(F)(F)F)N)Cl.Cl |
SMILES canonique |
C1=CN=C(C=C1C(C(F)(F)F)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)
![1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acid](/img/structure/B13041944.png)


![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041962.png)


![(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hcl](/img/structure/B13041967.png)




